(4-((3,3-Diethylureido)methyl)phenyl)boronic acid
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Overview
Description
(4-((3,3-Diethylureido)methyl)phenyl)boronic acid: is an organoboron compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and reactivity. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a (3,3-diethylureido)methyl group. The presence of both boronic acid and ureido functionalities makes it a versatile molecule for various applications, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,3-Diethylureido)methyl)phenyl)boronic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-bromomethylphenylboronic acid. This intermediate can be synthesized through the bromination of methylphenylboronic acid under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Next, the bromomethyl intermediate undergoes a nucleophilic substitution reaction with 3,3-diethylurea. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-((3,3-Diethylureido)methyl)phenyl)boronic acid: undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution Reactions: The ureido group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide (H2O2), sodium perborate (NaBO3), or other mild oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenolic derivatives.
Substitution: Various substituted ureido derivatives.
Scientific Research Applications
(4-((3,3-Diethylureido)methyl)phenyl)boronic acid: has several applications in scientific research:
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in enzymes.
Medicine: Explored for its potential in drug design, particularly in the development of enzyme inhibitors and anticancer agents.
Industry: Utilized in the synthesis of advanced materials and polymers, where the boronic acid functionality can be used for cross-linking and other modifications.
Mechanism of Action
The mechanism of action of (4-((3,3-Diethylureido)methyl)phenyl)boronic acid largely depends on its interaction with biological targets. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups, making it a potent inhibitor of enzymes that contain these functional groups in their active sites. This interaction can inhibit the enzyme’s activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
(4-((3,3-Diethylureido)methyl)phenyl)boronic acid: can be compared with other boronic acid derivatives such as:
Phenylboronic Acid: Lacks the ureido group, making it less versatile in terms of functionalization.
4-Aminomethylphenylboronic Acid: Contains an amino group instead of the ureido group, which can lead to different reactivity and applications.
4-(Hydroxymethyl)phenylboronic Acid: Features a hydroxyl group, making it more prone to oxidation but useful in different contexts.
The unique combination of the ureido and boronic acid functionalities in This compound
Properties
IUPAC Name |
[4-[(diethylcarbamoylamino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O3/c1-3-15(4-2)12(16)14-9-10-5-7-11(8-6-10)13(17)18/h5-8,17-18H,3-4,9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWHRCGZNRVFPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)N(CC)CC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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